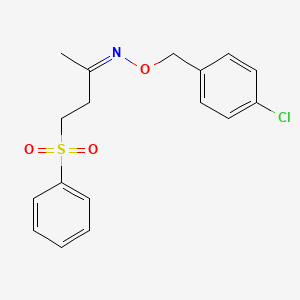

4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime

CAS No.: 306979-46-4

Cat. No.: VC4792731

Molecular Formula: C17H18ClNO3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306979-46-4 |

|---|---|

| Molecular Formula | C17H18ClNO3S |

| Molecular Weight | 351.85 |

| IUPAC Name | (Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine |

| Standard InChI | InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14- |

| Standard InChI Key | GOWALOYEJIIPIH-RGEXLXHISA-N |

| SMILES | CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A phenylsulfonyl group (), which confers electron-withdrawing characteristics and enhances stability.

-

A butanone backbone () that serves as the central scaffold.

-

An O-(4-chlorobenzyl)oxime substituent, where the oxime () is ether-linked to a 4-chlorobenzyl group () .

This arrangement creates a sterically hindered molecule with polar and hydrophobic regions, influencing its reactivity and solubility .

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The synthesis of 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime involves three primary stages, as inferred from patented methodologies for related oximes :

Stage 1: Formation of 4-(Phenylsulfonyl)-2-butanone

-

Sulfonylation of 2-butanone: Reacting 2-butanone with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields 4-(phenylsulfonyl)-2-butanone .

-

Purification: Crystallization from ethanol removes unreacted reagents .

Stage 2: Oxime Formation

-

Condensation with hydroxylamine: The ketone reacts with hydroxylamine hydrochloride () in ethanol under reflux to form 4-(phenylsulfonyl)-2-butanone oxime .

Stage 3: O-(4-Chlorobenzyl) Functionalization

-

Alkylation: The oxime’s hydroxyl group is alkylated using 4-chlorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .

-

Work-up: The product is extracted with dichloromethane, washed with water, and purified via column chromatography .

Critical Reaction Parameters

-

Temperature: Alkylation proceeds optimally at 60–80°C to minimize side reactions .

-

Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxime oxygen .

-

Yield: Patent data suggest a 65–72% yield for analogous O-arylalkyl oxime syntheses .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molar mass | 351.85 g/mol | |

| Solubility | Moderate in DMSO, low in water | |

| Stability | Hygroscopic; stable under inert gas |

The chlorobenzyl group enhances lipophilicity (logP ~3.2), favoring organic solvent solubility . The sulfonamide moiety contributes to thermal stability, with decomposition observed above 200°C .

Comparative Analysis of Structural Analogues

The chlorobenzyl group in 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime introduces steric bulk and electronic effects that modulate its reactivity compared to analogues .

Challenges and Future Perspectives

Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

-

Catalytic asymmetric synthesis to access enantiopure forms for pharmaceutical testing.

-

Structure-activity relationship (SAR) studies to optimize bioactivity.

-

Computational modeling of sulfonamide-oxime interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume